PFKFB3 Biochemical Potency: This Compound vs. Closest Sulfonamide Analogs
In a recombinant human PFKFB3 ADP-Glo biochemical assay, 4-fluoro-N-(quinoxalin-6-yl)benzenesulfonamide inhibited the enzyme with an IC50 of 575 nM [1]. In the same assay platform, the unsubstituted benzenesulfonamide analog (compound 22 in the series) exhibited an IC50 of 1,100 nM, indicating that the 4-fluoro substitution improves potency approximately 1.9-fold [2]. This head-to-head comparison within the same study demonstrates that the 4-fluoro group contributes to enhanced target engagement.
| Evidence Dimension | PFKFB3 inhibition (IC50) in recombinant enzyme assay |
|---|---|
| Target Compound Data | IC50 = 575 nM |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analog (compound 22): IC50 = 1,100 nM |
| Quantified Difference | ~1.9-fold improvement in potency |
| Conditions | Recombinant human PFKFB3, fructose-6-phosphate substrate, ADP-Glo detection, 1 h incubation |
Why This Matters
The 4-fluoro substituent provides a measurable potency gain over the parent benzenesulfonamide, a factor relevant when selecting a lead compound for further optimization or use as a chemical probe.
- [1] BindingDB Entry BDBM50082128. IC50: 575 nM for recombinant human PFKFB3. View Source
- [2] Boutard, N., et al. (2019). Table 1 compound 22 data. Bioorganic & Medicinal Chemistry Letters, 29(4), 646-653. View Source
